

Application Notes and Protocols: 2-Bromo-6-fluoro-3-methylphenylboronic acid

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Compound of Interest

Compound Name: 2-Bromo-6-fluoro-3-methylphenylboronic acid

Cat. No.: B591542

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Introduction

2-Bromo-6-fluoro-3-methylphenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2] This reaction allows for the facile introduction of the 2-bromo-6-fluoro-3-methylphenyl moiety into a wide range of organic molecules, enabling the synthesis of complex architectures and the exploration of structure-activity relationships (SAR) in drug development programs. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further functionalization.[3] Boronic acids themselves are key pharmacophores in several FDA-approved drugs.[4][5]

These application notes provide a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction using **2-Bromo-6-fluoro-3-methylphenylboronic acid** and a hypothetical synthetic protocol for its preparation.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organohalide or triflate.[1][2] The catalytic

cycle involves three main steps:

- **Oxidative Addition:** The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species.
- **Transmetalation:** The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
- **Reductive Elimination:** The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.^[1]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for specific substrates.^{[6][7]}

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-fluoro-3-methylphenylboronic acid with an Aryl Bromide

This protocol describes a general procedure for the coupling of **2-Bromo-6-fluoro-3-methylphenylboronic acid** with a generic aryl bromide.

Materials:

- **2-Bromo-6-fluoro-3-methylphenylboronic acid**
- Aryl bromide (e.g., 4-bromoanisole)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium phosphate (K_3PO_4)
- 1,4-Dioxane (anhydrous)
- Water (degassed)

- Nitrogen or Argon gas
- Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask, condenser)

Reaction Setup:

- To an oven-dried Schlenk tube containing a magnetic stir bar, add **2-Bromo-6-fluoro-3-methylphenylboronic acid** (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (2-5 mol%), and SPhos (4-10 mol%).^[7]
- Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
- Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 10-15 minutes.^[8]

Reaction Conditions:

- Heat the reaction mixture to a temperature between 80 °C and 110 °C.^[9]
- Stir the reaction vigorously until the starting material is consumed, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.

Work-up and Purification:

- Cool the reaction mixture to room temperature and dilute it with water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.^[10]
- Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

- Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[9]

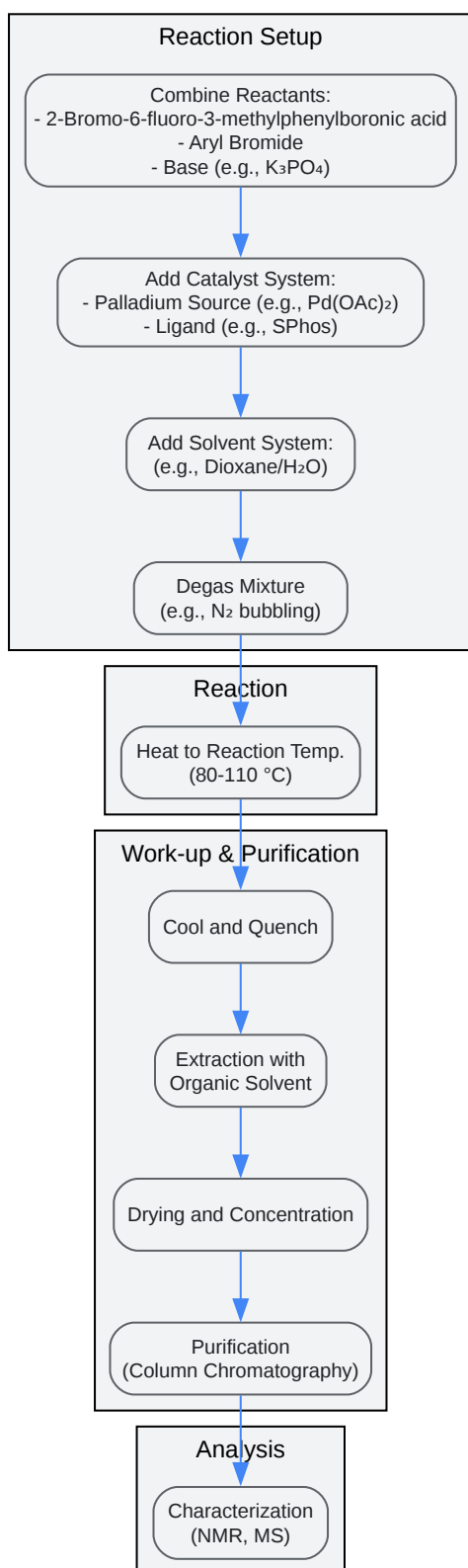
Characterization:

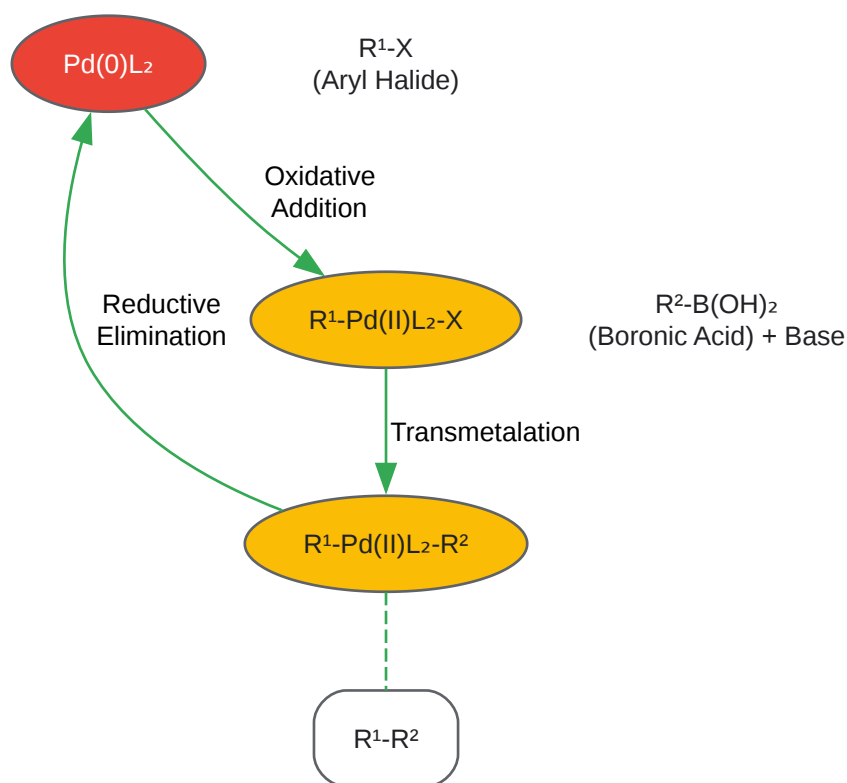
- Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.[10]

Data Presentation: Representative Suzuki-Miyaura Coupling Reaction

Reagent/Parameter	Quantity/Value	Role
Aryl Bromide	1.0 eq	Substrate
2-Bromo-6-fluoro-3-methylphenylboronic acid	1.2 - 1.5 eq	Coupling Partner
Palladium(II) acetate (Pd(OAc) ₂)	2-5 mol%	Catalyst Precursor
SPhos	4-10 mol%	Ligand
Potassium phosphate (K ₃ PO ₄)	2.0 eq	Base
1,4-Dioxane / Water	4:1 to 10:1 (v/v)	Solvent
Temperature	80 - 110 °C	Reaction Condition
Atmosphere	Inert (N ₂ or Ar)	Reaction Condition

Visualization of Experimental Workflow and Reaction Mechanism





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